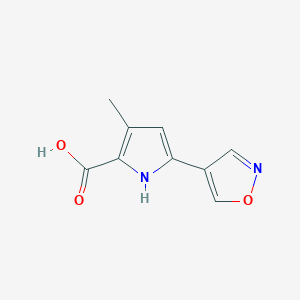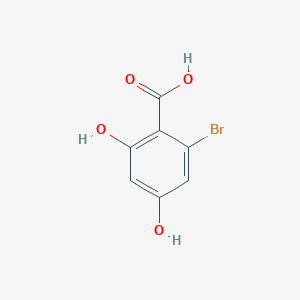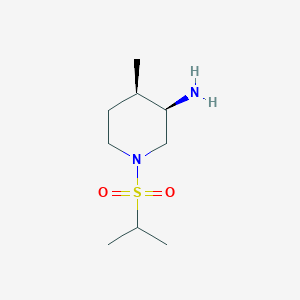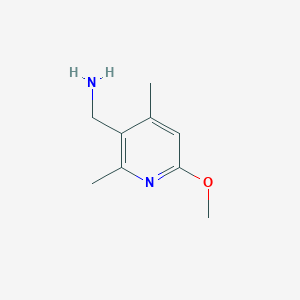![molecular formula C6H11FN2 B13028555 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo heptane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which can be deprotected to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and the preparation of intermediate compounds suggest that scalable methods could be developed based on these synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom and the absence of fluorine.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar but lack the fluorine atom, which can significantly alter their chemical properties and reactivity.
Uniqueness
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H11FN2 |
|---|---|
Peso molecular |
130.16 g/mol |
Nombre IUPAC |
3-fluoro-1-azabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C6H11FN2/c7-5-3-9-2-1-6(5,8)4-9/h5H,1-4,8H2 |
Clave InChI |
ZIERRSKTTQXCKP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(C1(C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)

![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)





![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
